molecular formula C7H7ClI3N B13628008 1-(2,3,5-Triiodophenyl)methanamine hydrochloride

1-(2,3,5-Triiodophenyl)methanamine hydrochloride

Cat. No.: B13628008
M. Wt: 521.30 g/mol
InChI Key: ODWHFEISCLTYKS-UHFFFAOYSA-N
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Description

1-(2,3,5-Triiodophenyl)methanamine hydrochloride is a halogenated aromatic amine derivative characterized by a methanamine backbone substituted with three iodine atoms at the 2-, 3-, and 5-positions of the phenyl ring.

Properties

Molecular Formula

C7H7ClI3N

Molecular Weight

521.30 g/mol

IUPAC Name

(2,3,5-triiodophenyl)methanamine;hydrochloride

InChI

InChI=1S/C7H6I3N.ClH/c8-5-1-4(3-11)7(10)6(9)2-5;/h1-2H,3,11H2;1H

InChI Key

ODWHFEISCLTYKS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CN)I)I)I.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,3,5-triiodophenyl)methanamine hydrochloride involves the reaction of 3,5-diiodo-4-hydroxybenzylamine with dimethylamine in the presence of hydrochloric acid. The resulting compound is then purified by recrystallization. This method ensures high purity and stability of the compound, making it suitable for various applications.

Chemical Reactions Analysis

1-(2,3,5-Triiodophenyl)methanamine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can be reduced using common reducing agents to yield different reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles, leading to the formation of substituted derivatives.

Common reagents used in these reactions include hydrochloric acid, dimethylamine, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2,3,5-Triiodophenyl)methanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in studies involving neurotransmitter activity and central nervous system stimulation.

    Medicine: Utilized as a contrast agent in medical imaging procedures such as computed tomography (CT) scans and magnetic resonance imaging (MRI).

    Industry: Applied in the development of new materials and compounds with specific properties.

Mechanism of Action

The compound acts as a selective serotonin and norepinephrine reuptake inhibitor (SNRI), increasing the levels of these neurotransmitters in the brain. This mechanism is responsible for its potent stimulatory effects on the central nervous system. The molecular targets and pathways involved include serotonin and norepinephrine transporters, which are inhibited by the compound, leading to increased neurotransmitter levels.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key physicochemical and functional differences between 1-(2,3,5-Triiodophenyl)methanamine hydrochloride and related compounds:

Compound Molecular Formula Key Substituents Molecular Weight Key Properties/Applications
1-(2,3,5-Triiodophenyl)methanamine hydrochloride C₇H₆I₃N·HCl 2,3,5-Triiodophenyl ~552.3 g/mol High lipophilicity, potential radiocontrast utility, halogenated aromatic amine
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride C₁₂H₁₅N₃O·HCl 3-Methoxybenzyl-imidazole 253.73 g/mol CNS-targeting ligand (imidazole moiety), moderate solubility in polar solvents
[3-(3,4-Dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride C₁₂H₁₇ClN₂O 3,4-Dimethylphenyl-oxazoline 248.73 g/mol Oxazoline ring enhances metabolic stability; used in kinase inhibitor research
1-[3-Methoxy-5-(trifluoromethyl)phenyl]methanamine hydrochloride C₉H₁₁F₃NO·HCl 3-Methoxy-5-(trifluoromethyl)phenyl 257.65 g/mol Enhanced electron-withdrawing properties (CF₃ group); potential fluorinated drug intermediate
(R)-1-(2,3-Dimethylphenyl)ethanamine Hydrochloride C₁₀H₁₅N·HCl 2,3-Dimethylphenyl-ethylamine 185.69 g/mol Chiral ethylamine derivative; studied for stereospecific receptor interactions

Key Observations :

Halogenation Effects: The triiodophenyl derivative exhibits significantly higher molecular weight (~552.3 g/mol) compared to non-halogenated analogs (e.g., ~185.69 g/mol for the dimethylphenyl ethylamine derivative) . Iodine substituents increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility—a critical factor in drug design.

Functional Group Variations: Imidazole- or oxazoline-containing analogs (e.g., ) demonstrate improved binding to biological targets (e.g., adenosine or kinase receptors) due to heterocyclic ring interactions.

Chirality and Stereochemistry :

  • Ethylamine derivatives like (R)-1-(2,3-dimethylphenyl)ethanamine hydrochloride highlight the importance of stereochemistry in receptor affinity, a feature absent in the achiral triiodophenyl methanamine.

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